

Flonoltinib in Myeloproliferative Neoplasms: A Technical Whitepaper

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Compound of Interest		
Compound Name:	Flonoltinib	
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Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of mature myeloid cells.[1] A key driver in the pathogenesis of most MPNs is the hyperactivation of the Janus kinase 2 (JAK2) signaling pathway, frequently caused by a somatic mutation, JAK2V617F, which is present in approximately 95% of patients with polycythemia vera (PV) and 50-60% of those with essential thrombocythemia (ET) and primary myelofibrosis (MF).[1][2] This has established JAK2 as a critical therapeutic target. **Flonoltinib** (FM) is a novel, potent, and highly selective dual inhibitor of JAK2 and FMS-like tyrosine kinase 3 (FLT3).[3][4] Unlike first-generation JAK inhibitors, **Flonoltinib** exhibits a unique mechanism of action by binding to both the kinase domain (JH1) and the pseudokinase domain (JH2) of JAK2, conferring remarkable selectivity over other JAK family members and potentially reducing off-target toxicities.[2][5][6] Preclinical studies have demonstrated its potent anti-proliferative and pro-apoptotic effects in JAK2V617F-mutant cells and significant efficacy in murine models of MPN.[7] Early clinical data from a first-in-human Phase I/IIa trial (NCT05153343) in patients with myelofibrosis have shown that Flonoltinib provides rapid, durable spleen volume reduction and symptom improvement with a manageable safety profile.[5][8] This document provides a comprehensive technical overview of **Flonoltinib**, detailing its mechanism of action, preclinical data, experimental protocols, and clinical findings in the context of MPN treatment.



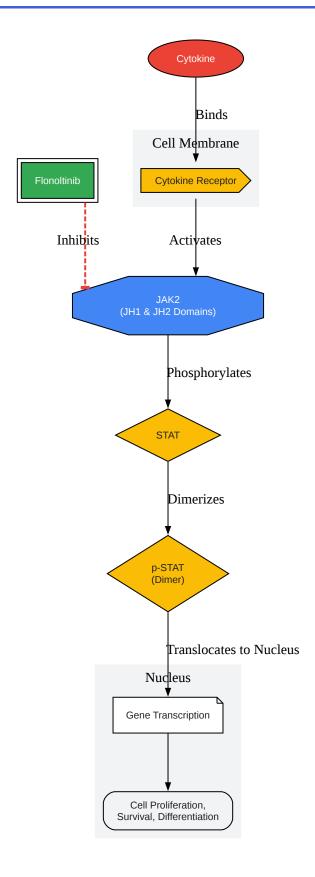
Mechanism of Action

Flonoltinib is a dual inhibitor of JAK2 and FLT3, with IC50 values of 0.8 nM and 15 nM, respectively.[5][6] Its primary therapeutic effect in MPNs stems from the potent inhibition of the constitutively active JAK/STAT signaling pathway.

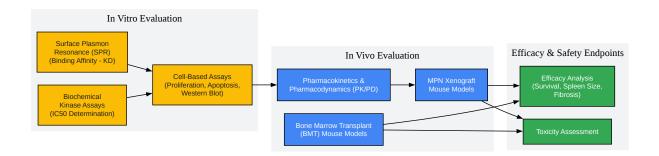
A distinguishing feature of **Flonoltinib** is its high selectivity for JAK2 over other JAK family kinases.[2] It is over 600-fold more selective for JAK2 than for JAK1 and JAK3, and approximately 80-fold more selective than for TYK2.[2][5] This enhanced selectivity is attributed to its unique binding mode. While most JAK2 inhibitors target the ATP-binding site within the active kinase domain (JH1), **Flonoltinib** binds simultaneously to both the JH1 domain and the pseudokinase domain (JH2).[5][6] The JAK2V617F mutation is located in the JH2 domain, which negatively regulates the activity of the JH1 domain.[1][2] Surface plasmon resonance assays have confirmed that **Flonoltinib** has a strong affinity for the JH2 domain.[1][2] This dual-domain binding and allosteric inhibition mechanism likely contributes to its high selectivity and potent activity against the mutated kinase.[2]

By inhibiting JAK2, **Flonoltinib** blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, as well as the ERK pathway.[2][7] This disruption of aberrant signaling leads to the inhibition of cell proliferation and induction of apoptosis in malignant hematopoietic cells.

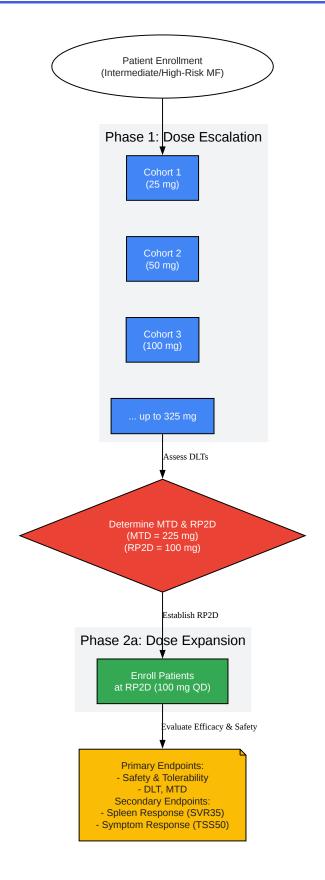












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